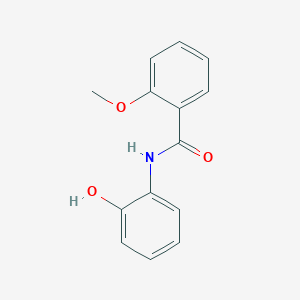

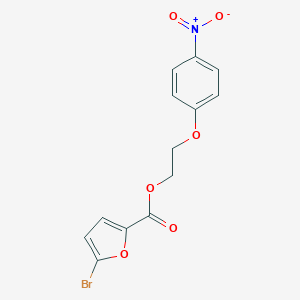

![molecular formula C15H18N2O2 B382133 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione CAS No. 15032-06-1](/img/structure/B382133.png)

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione” is a type of piperidone, which are known for their unique biochemical properties . They serve as precursors to the piperidine ring, which is a common structure in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are synthesized through various methods and have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular formula of the compound is C15H20N2 . The InChI code is 1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole alkaloids, such as lysergic acid and vincristine, have long been a focus for organic synthesis chemists. Recent years have seen a burgeoned interest in developing new methods for indole synthesis. A comprehensive framework for classifying all indole syntheses has been presented, which organizes the vast array of synthesis strategies into a coherent system. This classification aids in understanding the history and current state of indole synthesis, potentially avoiding duplication and encouraging focused efforts on remaining challenges (Taber & Tirunahari, 2011).

Heterocyclic Compounds Based on Isatins

Isatins and their derivatives, recognized for their synthetic versatility and biological activities, serve as crucial building blocks for creating a wide range of N-heterocycles. The literature from 2018 to 2020 on Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives has been summarized, highlighting the generation of new heterocyclic compounds and inspiring further research in this area (Sadeghian Zahra Sadeghian & Bayat, 2022).

Isatin as Anticonvulsant Agents

Isatin and its analogs act as precursors for numerous pharmacologically active compounds. A specific derivative of isatin has been identified as a potent anticonvulsant agent, with Schiff bases among the derivatives found to be most effective. This review focuses on the synthesis of isatin and its biological activity as an anticonvulsant, indicating the significance of isatin in developing heterocyclic compounds for therapeutic purposes (Mathur & Nain, 2014).

Bioactivity and Derivatization of Isatin

Isatin (IST) is a pharmacologically active compound that serves as a precursor for the synthesis of various drugs. The development of IST-based analogs has garnered attention due to their therapeutic importance, including analgesic, anticancer, anti-inflammatory, and antiviral activities. This report reviews different strategies for designing and synthesizing IST-based compounds, demonstrating their biological activities and potential for further investigation and modification to develop new therapeutic entities (Chauhan et al., 2020).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that indole derivatives can act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Análisis Bioquímico

Biochemical Properties

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole structure allows it to participate in binding interactions with enzymes such as cytochrome P450, which plays a role in its metabolism . Additionally, it may interact with proteins involved in cell signaling pathways, influencing cellular responses and biochemical processes.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the levels of neurotransmitters such as glutamate and acetylcholine in the brain, which are associated with learning and memory

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cognitive function and neurotransmitter levels. At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation and subsequent breakdown . The compound’s metabolism can affect metabolic flux and the levels of metabolites in the body, influencing its overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYUSLHSUTUBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone oxime](/img/structure/B382054.png)

![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![N'-{(4-methoxyphenyl)[4-(octyloxy)phenyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B382058.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)